molecular formula C8H6BrF4N B13049201 (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13049201
M. Wt: 272.04 g/mol
InChI Key: XKXKWPXALQQBFF-ZETCQYMHSA-N
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Description

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a bromine, fluorine, and trifluoromethyl group, makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a chiral catalyst to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.

    3-Bromo-5-fluorophenylboronic acid: A related compound with a boronic acid group instead of the amine.

    3-Bromo-5-fluorophenyl trifluoromethanesulphonate: Another derivative with a trifluoromethanesulphonate group.

Uniqueness

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1

InChI Key

XKXKWPXALQQBFF-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(F)(F)F)N

Origin of Product

United States

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